molecular formula C16H20N2O2 B1141922 meso-1,2-Bis(4-methoxyphenyl)ethylenediamine CAS No. 117106-36-2

meso-1,2-Bis(4-methoxyphenyl)ethylenediamine

Cat. No.: B1141922
CAS No.: 117106-36-2
M. Wt: 272.34 g/mol
InChI Key: ZWMPRHYHRAUVGY-HZPDHXFCSA-N
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Description

(1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine with the molecular formula C₁₆H₂₀N₂O₂. It features two 4-methoxyphenyl groups attached to an ethane-1,2-diamine backbone in the (1R,2S) stereochemical configuration. Key properties include:

  • Physical State: White to yellowish solid .
  • Melting Point: 80–84°C .
  • Solubility: Soluble in alcohols and ethers; poorly soluble in water .
  • Synthesis: Typically prepared via condensation of p-methoxybenzaldehyde with ethylenediamine derivatives under catalytic conditions .

This compound is widely utilized as a chiral ligand in asymmetric catalysis, particularly in transition metal complexes for enantioselective reactions .

Properties

IUPAC Name

(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-36-2, 58520-03-9
Record name meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and a suitable chiral amine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine may involve:

    Large-Scale Condensation: Utilizing large reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Efficient Reduction: Employing efficient reduction techniques to ensure high yield and purity of the final product.

    Purification: Implementing purification methods such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can further modify the compound, potentially yielding secondary amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; conducted under inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as halides or amines; reactions performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Secondary amines and other reduced forms.

    Substitution Products: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism by which (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Halogen-Substituted Analogues
  • (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Substituents: 4-Fluorophenyl groups. Applications: Used in asymmetric hydrogenation but may exhibit lower reactivity in electron-demanding processes .
Bulky Aryl-Substituted Analogues
  • 1,2-Dimesityl-1,2-ethanediamine
    • Substituents : 2,4,6-Trimethylphenyl (mesityl) groups.
    • Impact : Increased steric bulk enhances selectivity in catalysis by restricting substrate approach. However, reduced solubility in polar solvents may limit applicability .
  • (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine
    • Substituents : 3,5-Dimethylphenyl groups.
    • Impact : Moderate steric effects balance reactivity and selectivity, making it suitable for cross-coupling reactions .
Alkoxy-Substituted Analogues
  • (N¹E,N²E)-N¹,N²-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine Substituents: Hexyloxy and methoxy groups. Impact: Long alkyl chains improve solubility in non-polar solvents, favoring applications in material science (e.g., liquid crystals) .

Stereochemical Variations

Compound Stereochemistry Key Differences
(1R,2S)-Target Compound R,S Mixed configuration enables unique spatial arrangements for substrate binding.
(1R,2R)- or (1S,2S)-Isomers R,R or S,S Homochiral configurations often enhance enantioselectivity in specific reactions (e.g., cyclopropanation) .

Physicochemical Properties

Property Target Compound (1R,2R)-4-Fluoro Analogue 1,2-Dimesityl Derivative
Melting Point (°C) 80–84 Not reported Not reported
Solubility Polar organics Similar to target Low in polar solvents
Electron Effects Electron-donating (OCH₃) Electron-withdrawing (F) Steric dominance

Research Findings and Key Insights

  • Steric vs. Electronic Effects : Methoxy substituents balance electronic donation and moderate steric hindrance, making the target compound versatile in catalysis. In contrast, fluorinated or bulky analogues prioritize either electronic or steric effects .
  • Stereochemical Impact : The (1R,2S) configuration offers distinct selectivity profiles compared to homochiral isomers, as seen in nickel-catalyzed cross-couplings .

Biological Activity

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine is characterized by two methoxyphenyl groups attached to an ethane backbone. The presence of methoxy groups enhances its electronic properties and steric configuration, which can influence its interaction with biological targets .

The biological activity of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine is primarily attributed to its ability to form complexes with metal ions and participate in catalytic cycles. These interactions can lead to various biochemical transformations that are essential in therapeutic applications. The compound may also exhibit activity through:

  • Enzyme inhibition : It can act as an inhibitor for certain enzymes involved in metabolic pathways.
  • DNA interaction : Potential binding to DNA structures may influence gene expression and cellular proliferation .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine against various cancer cell lines. For instance:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the nanomolar range .
Cell LineIC50 (nM)
HeLa50
MCF-775

This data suggests that (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine could be a promising candidate for further development as an anticancer agent.

Mechanistic Insights

The mechanism behind the cytotoxicity appears to involve oxidative stress pathways. The compound may induce reactive oxygen species (ROS) production within cells, leading to apoptosis. This effect is particularly relevant in cancer therapy where inducing cell death in malignant cells is desired .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
(1R,2S)-1,2-Diphenylethane-1,2-diamineLacks methoxy groupsModerate cytotoxicity
(1R,2S)-1,2-Bis(4-hydroxyphenyl)ethane-1,2-diamineHydroxy groups instead of methoxyLower activity than methoxy variant

The presence of methoxy groups in (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine significantly enhances its biological activity compared to its analogs .

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